![molecular formula C6H3BrF3NO B1379024 5-Bromo-2-(trifluoromethyl)pyridin-4-OL CAS No. 1196156-74-7](/img/structure/B1379024.png)
5-Bromo-2-(trifluoromethyl)pyridin-4-OL
Overview
Description
5-Bromo-2-(trifluoromethyl)pyridin-4-OL (5-Br-2-TFMP) is a novel small molecule that has recently been identified as having a wide range of potential applications in scientific research. 5-Br-2-TFMP is a brominated pyridine derivative that is relatively stable and has a low toxicity profile. 5-Br-2-TFMP has been studied in a variety of areas including organic synthesis, biochemistry, and pharmacology. Its potential applications range from being used as a drug candidate to being used as a reagent in chemical synthesis.
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(trifluoromethyl)pyridin-4-OL: serves as a versatile building block in organic synthesis. Its bromine and trifluoromethyl groups are particularly reactive, allowing for various substitutions and transformations. This compound can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as an intermediate. It can contribute to the synthesis of novel drugs with potential therapeutic applications. Its structural motif is common in molecules that exhibit biological activity, making it a valuable asset in drug design and discovery processes .
Catalysis
The pyridinol core of 5-Bromo-2-(trifluoromethyl)pyridin-4-OL can act as a ligand in catalytic systems. It can coordinate to metals and influence the reactivity of catalysts used in various chemical reactions, including those important in industrial processes .
Molecular Recognition
This compound’s unique structure allows it to participate in molecular recognition processes. It can form specific interactions with other molecules, which is crucial in the development of sensors and assays for detecting biological or chemical substances .
Material Science
Due to its electronic properties, 5-Bromo-2-(trifluoromethyl)pyridin-4-OL can be used in material science research. It may contribute to the development of new materials with specific optical or electronic characteristics, such as conductive polymers or organic semiconductors .
Biochemical Research
The compound’s ability to inhibit certain enzymes, like adenine deaminase (ADA), makes it relevant in biochemical research. Studying its inhibitory effects can lead to a better understanding of purine metabolism and the development of treatments for diseases related to ADA dysfunction .
Environmental Chemistry
In environmental chemistry, 5-Bromo-2-(trifluoromethyl)pyridin-4-OL can be used to synthesize compounds that react with pollutants. It could help create reagents for detecting or neutralizing harmful environmental agents .
Natural Product Synthesis
Lastly, this compound can be employed in the synthesis of natural products. Its reactivity allows for the construction of complex natural product analogs, which can be used to study biological pathways or develop new drugs .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to interact with enzymes essential to purine metabolism .
Mode of Action
Compounds with similar structures have been observed to inhibit certain enzymes, resulting in elevated intracellular levels of specific metabolites .
Result of Action
Similar compounds have been observed to cause changes in dna and rna synthesis .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-2-11-5(1-4(3)12)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYQXVGBZRSUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277652 | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)pyridin-4-OL | |
CAS RN |
1196156-74-7 | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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